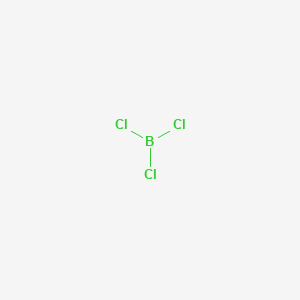

Boron trichloride

Número de catálogo B046275

Peso molecular: 117.2 g/mol

Clave InChI: FAQYAMRNWDIXMY-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US07091217B2

Procedure details

2-Hydroxy-4-methylbenzonitrile was prepared following a modification of the procedure reported by Makoto Adachi and Tsutomu Sugasawa (Synthetic Communications 1990, 20, 71–84.). To a cold (0° C.) solution of BCl3 (1.0 M in heptane, 12.0 mL, 12.0 mmol) in 1,2-dichloroethane was added neat m-cresol (1.00 mL, 9.56 mmol) followed by CH3SCN (0.83 mL, 12.1 mmol) and AlCl3 (1.38 g, 10.4 mmol). The cooling bath was removed and the resultant mixture was heated to 80° C. for 3 hours then cooled to room temperature. The mixture was poured into 4 N NaOH (35 mL) and the mixture was heated at 80° C. for 45 minutes then cooled to room temperature. The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×50 mL). The aqueous phase was acidified with 6 N HCl (30 mL) and extracted with diethyl ether (3×50 mL). The combined ether extracts were dried (MgSO4) and concentrated. Purification of the crude material by column chromatography on silica gel (20:1 CH2Cl2—EtOAc) provided 1.16 g (91%) of 2-Hydroxy-4-methylbenzonitrile as a white solid. 1H NMR (CDCl3) δ 2.36 (s, 3H), 6.20 (br s, 1H), 6.79–6.81 (m, 2H), 7.38 (d, 1H, J=9 Hz).

Yield

91%

Identifiers

|

REACTION_CXSMILES

|

B(Cl)(Cl)Cl.[CH:5]1[C:10]([OH:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12].CS[C:15]#[N:16].[Al+3].[Cl-].[Cl-].[Cl-]>ClCCCl>[OH:11][C:10]1[CH:5]=[C:6]([CH3:12])[CH:7]=[CH:8][C:9]=1[C:15]#[N:16] |f:3.4.5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

12 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

1 mL

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(C=CC=C1O)C

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

ClCCCl

|

Step Two

|

Name

|

|

|

Quantity

|

0.83 mL

|

|

Type

|

reactant

|

|

Smiles

|

CSC#N

|

Step Three

|

Name

|

|

|

Quantity

|

1.38 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

80 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

2-Hydroxy-4-methylbenzonitrile was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to room temperature

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The mixture was poured into 4 N NaOH (35 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated at 80° C. for 45 minutes

|

|

Duration

|

45 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

then cooled to room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted with CH2Cl2 (3×50 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with diethyl ether (3×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined ether extracts were dried (MgSO4)

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the crude material by column chromatography on silica gel (20:1 CH2Cl2—EtOAc)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C#N)C=CC(=C1)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.16 g | |

| YIELD: PERCENTYIELD | 91% | |

| YIELD: CALCULATEDPERCENTYIELD | 91.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |